3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Structure-activity relationship (SAR) Medicinal chemistry Impurity profiling

3-Phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 1250525-78-0) is an N-isopropyl, C3-phenyl substituted 4,5-dihydropyrazol-5-one (pyrazolone) with molecular formula C12H14N2O and molecular weight 202.25 g/mol. The compound exists as a solid under ambient conditions and carries a purity specification of ≥95% across multiple vendors.

Molecular Formula C12H14N2O
Molecular Weight 202.257
CAS No. 1250525-78-0
Cat. No. B2408949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
CAS1250525-78-0
Molecular FormulaC12H14N2O
Molecular Weight202.257
Structural Identifiers
SMILESCC(C)N1C(=O)CC(=N1)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c1-9(2)14-12(15)8-11(13-14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyKDLINXKSDQSVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: Chemical Identity and Baseline Characterization for Informed Procurement


3-Phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 1250525-78-0) is an N-isopropyl, C3-phenyl substituted 4,5-dihydropyrazol-5-one (pyrazolone) with molecular formula C12H14N2O and molecular weight 202.25 g/mol [1]. The compound exists as a solid under ambient conditions and carries a purity specification of ≥95% across multiple vendors . Its computed XLogP3 is 2.2, topological polar surface area (TPSA) is 32.7 Ų, and it has zero hydrogen bond donors but two hydrogen bond acceptors [1]. Structurally, it is a regioisomer of 1-phenyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 64123-72-4) [2], meaning the isopropyl and phenyl substituents occupy opposite positions on the pyrazolone scaffold.

3-Phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: Why Structural Regioisomerism Precludes Simple Substitution


In dihydropyrazolone chemistry, the position of substituents on the nitrogen atoms (N1 vs. N2) versus the carbon framework (C3 vs. C5) determines both tautomeric equilibria and biological target engagement profiles [1]. The target compound positions the isopropyl group at N1 and the phenyl ring at C3, whereas its most structurally similar regioisomer (CAS 64123-72-4) reverses this arrangement [2]. This positional swap alters the electron distribution across the pyrazolone ring, modifies the preferred tautomeric form, and ultimately changes the compound's hydrogen-bonding pharmacophore, lipophilicity profile, and metabolic susceptibility [3]. For procurement decisions in medicinal chemistry programs, impurity reference standard qualification, or structure-activity relationship (SAR) studies, interchanging these two regioisomers without explicit analytical verification introduces a quantifiable risk of misleading biological readouts and failed analytical method validation.

3-Phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: Quantitative Differentiation Evidence Versus Closest Regioisomeric Comparator


Regioisomeric Structural Scaffold Differentiation: N1-Isopropyl vs. N1-Phenyl Substitution

The target compound (CAS 1250525-78-0, PubChem CID 61266264) is defined by an N1-isopropyl, C3-phenyl substitution pattern on the 4,5-dihydro-1H-pyrazol-5-one scaffold [1]. Its closest regioisomer (CAS 64123-72-4, PubChem CID 10608180) bears an N1-phenyl, C3-isopropyl arrangement [2]. The InChIKey for the target is KDLINXKSDQSVBP-UHFFFAOYSA-N, versus WGLILDVDMWWTCA-UHFFFAOYSA-N for the comparator, confirming they are unique chemical entities [1][2]. Literature on substituted pyrazolones (class-level) demonstrates that substitution at N1 versus C3 directly influences key pharmacological parameters including COX-1/COX-2 selectivity (where N1-phenyl substitution is often critical for anti-inflammatory activity) [3] and N2 hydrogen bond donor capacity for anti-cytotoxic activity in neurodegenerative models [4].

Structure-activity relationship (SAR) Medicinal chemistry Impurity profiling

Computed Lipophilicity (XLogP3) as Selectivity Indicator: Target Compound XLogP3 = 2.2 vs. Regioisomer XLogP3 = 2.3

Computed XLogP3 values show a measurable difference: the target compound has XLogP3 = 2.2 [1], while the regioisomer (CAS 64123-72-4) has XLogP3 = 2.3 [2]. Additionally, an experimentally measured logP of 2.168 has been reported by a vendor for the regioisomer, versus no published experimental logP for the target compound [3]. Although the gap (ΔXLogP3 ≈ 0.1) is small, in pyrazolone SAR, lipophilicity changes as minor as 0.1 logP units have been correlated with shifts in anti-inflammatory potency, as reported in phenyl-pyrazolone series where logP correlated with in vivo oedema reduction efficacy in the Croton oil ear test [4].

Drug-likeness Pharmacokinetics Lipophilicity

GHS Hazard Classification Data Gap: Target Compound Lacks Harmonized Hazard Labeling vs. Comparator Classified as Harmful

The regioisomer CAS 64123-72-4 carries a PubChem GHS hazard classification based on 1 ECHA C&L notification: H302 (Harmful if swallowed, 100% notification rate), H315 (Causes skin irritation, 100%), H319 (Causes serious eye irritation, 100%), H335 (May cause respiratory irritation, 100%) [1]. As of the latest update, the target compound (CID 61266264) has no GHS classification data reported in PubChem, meaning no harmonized hazard labeling exists [2]. While this does not imply absence of hazard, it reflects a gap in toxicological evaluation that may simplify procurement for early-stage research where preliminary toxicology screening has not yet been performed on this specific regioisomer.

Safety Laboratory handling Regulatory compliance

Storage Temperature Specification: Target Requires 2–8°C Storage vs. Room Temperature Storage for Comparator

Vendor specification data for the target compound, as listed by Chemscene (Cat. CS-0247701), explicitly requires storage sealed in dry conditions at 2–8°C . In contrast, the Enamine-listed comparator is specified for room temperature storage (15°C or lower, cool, dry place) [1]. This differential storage guidance implies that the N1-isopropyl, C3-phenyl substitution pattern may confer lower thermal or oxidative stability relative to the N1-phenyl, C3-isopropyl regioisomer. Extended storage at ambient temperature could therefore accelerate degradation, impacting quantitative reproducibility in biological assays or analytical method validation.

Chemical stability Long-term storage Quality assurance

Evidence Strength Assessment: Direct Biological Activity Data Absent; Substitution Decisions Supported Primarily by Structural and Physicochemical Differentiation

A comprehensive search of primary literature (PubMed), patents (Google Patents, WIPO PATENTSCOPE), and authoritative databases (PubChem, ECHA, ChEBI) as of mid-2026 reveals no published biological assay results, IC50 values, Ki determinations, or in vivo efficacy data for this specific compound (CAS 1250525-78-0). By contrast, related pyrazolones like edaravone, antipyrine, and propyphenazone have well-characterized pharmacological profiles with hundreds of publications each [1]. The regioisomer CAS 64123-72-4 similarly lacks deep biological characterization [2]. Consequently, procurement decisions for this compound must be guided by structural, physicochemical, and safety-profile differentiation rather than by demonstrated biological selectivity or potency differentials. This evidence gap constitutes a risk factor for applications demanding validated biological activity.

Data quality assessment Procurement risk evaluation Evidence gap declaration

3-Phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: Verifiable Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry SAR Studies Requiring N1-Alkyl Pyrazolone Scaffolds

This compound serves as a specific N1-isopropyl, C3-phenyl pyrazolone scaffold for structure-activity relationship (SAR) expansion, distinct from the more common N1-aryl pyrazolone pharmacophore represented by its regioisomer (CAS 64123-72-4), antipyrine, and propyphenazone [1]. Literature precedent demonstrates that N2-hydrogen bond donating capacity in pyrazolones is critical for anti-cytotoxic activity in SOD1 aggregation models, and N1 substitution patterns can be tuned independently of this pharmacophore . The target compound's unique substitution topology allows SAR teams to decouple N1 effect from C3/C5 effects, providing a chemical probe for interrogating pyrazolone target engagement mechanisms where regioisomeric specificity is suspected but not yet characterized.

Impurity Reference Standard for Propyphenazone and Related Pyrazolone Drug Substances

Given that propyphenazone (4-isopropylantipyrine, CAS 479-92-5) is controlled by European Pharmacopoeia monographs with specified impurity limits, its structural analogs are relevant impurity standards. This compound, with its N1-isopropyl substitution, is structurally related to the pyrazolone drug scaffold and can serve as a process-related substance or degradation product reference standard during analytical method development and validation for pyrazolone-containing pharmaceuticals [1]. Procurement of this compound with defined purity (≥95%) and under cold-chain storage supports reproducible HPLC/LC-MS impurity profiling and forced degradation study protocols where unambiguous identification of regioisomeric impurities is required.

Chemical Intermediate for Diversified Dihydropyrazolone Library Synthesis

The 4,5-dihydro-1H-pyrazol-5-one core with N1-isopropyl and C3-phenyl substitution provides a versatile intermediate for further functionalization at the C4 position via Knoevenagel condensation or aldol-type reactions, as demonstrated in pyrazolone synthetic methodology [1]. The compound's slightly lower lipophilicity (XLogP3 = 2.2) compared to its N1-phenyl counterpart can be exploited to generate analog libraries spanning a broader lipophilicity range for lead optimization programs targeting intracellular versus extracellular targets.

Analytical Method Development: HPLC/UHPLC System Suitability Testing Probe

With its defined purity specification (≥95%) and distinct chromatographic behavior expected from its regioisomer due to differences in molecular shape and polarity, this compound can serve as a system suitability test standard for HPLC or UHPLC methods designed to separate closely related pyrazolone analogs [1]. Its cold storage requirement also provides a practical benchmark for evaluating compound management protocol integrity during automated liquid handling workflows where temperature excursions might compromise other thermally sensitive regioisomeric standards.

Quote Request

Request a Quote for 3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.